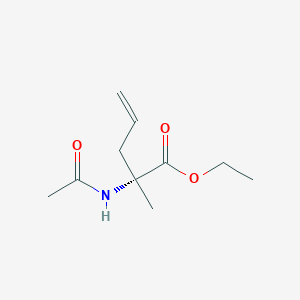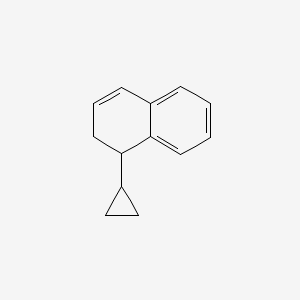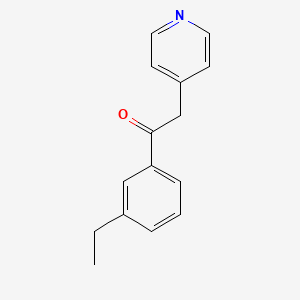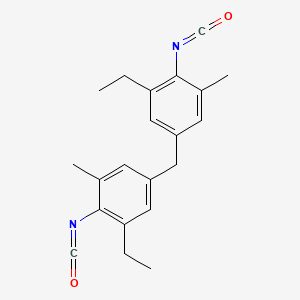
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentenoic acid, featuring an acetylamino group and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution .
Epoxides: and from oxidation.
Alcohols: from reduction.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetylamino group, making it less reactive in certain biochemical pathways.
2-Methyl-4-pentenoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
2-Acetylamino-4-pentenoic acid: Contains the acetylamino group but lacks the ester moiety, influencing its chemical behavior.
Uniqueness
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetylamino and ester groups allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
339991-80-9 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl (2R)-2-acetamido-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-7-10(4,11-8(3)12)9(13)14-6-2/h5H,1,6-7H2,2-4H3,(H,11,12)/t10-/m1/s1 |
Clé InChI |
GYIFRUIVEOHHJO-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@](C)(CC=C)NC(=O)C |
SMILES canonique |
CCOC(=O)C(C)(CC=C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)


![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
